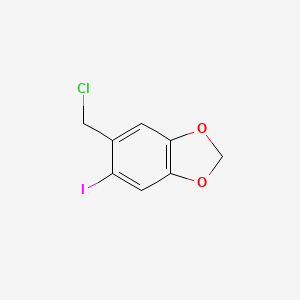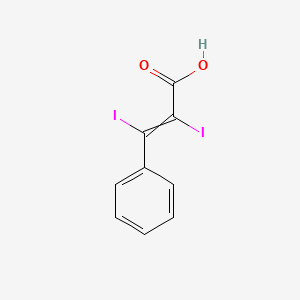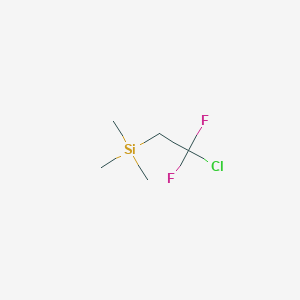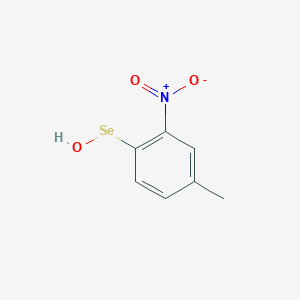![molecular formula C17H30O3 B14478939 5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol CAS No. 66188-27-0](/img/structure/B14478939.png)
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol is a complex organic compound characterized by its unique structure, which includes a methoxy group, an octahydrocyclopenta[b]pyran ring, and a secondary alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the octahydrocyclopenta[b]pyran ring and the introduction of the methoxy group and the secondary alcohol. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the oct-1-en-1-yl group can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of a ketone.
Reduction: Formation of a saturated hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the secondary alcohol play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-Hydroxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
Octahydrocyclopenta[c]pyridine: Similar core structure but with a nitrogen atom in the ring.
Uniqueness
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and biological activity compared to similar compounds
Propiedades
Número CAS |
66188-27-0 |
|---|---|
Fórmula molecular |
C17H30O3 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
5-(3-methoxyoct-1-enyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-ol |
InChI |
InChI=1S/C17H30O3/c1-3-4-5-6-14(19-2)9-7-13-8-11-16-15(13)10-12-17(18)20-16/h7,9,13-18H,3-6,8,10-12H2,1-2H3 |
Clave InChI |
TYBPVIMZWJTDDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=CC1CCC2C1CCC(O2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)

![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)

![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)

